

# physical and chemical properties of 2-Nitrothioanisole

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## Compound of Interest

Compound Name: 2-Nitrothioanisole

Cat. No.: B1295951

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## An In-depth Technical Guide to 2-Nitrothioanisole

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the core physical and chemical properties of **2-Nitrothioanisole**. The information is intended to support research, development, and drug discovery activities by presenting key data, experimental methodologies, and a logical workflow for its synthesis and characterization.

### Core Properties and Data

**2-Nitrothioanisole**, also known as 1-methylthio-2-nitrobenzene, is an organic compound featuring a nitro group and a methylthio group at adjacent positions on a benzene ring. These functional groups dictate its chemical reactivity and physical characteristics.

### Physical and Chemical Properties

The key physical and chemical properties of **2-Nitrothioanisole** are summarized in the table below for easy reference.

Property	Value
CAS Number	3058-47-7
Molecular Formula	C <sub>7</sub> H <sub>7</sub> NO <sub>2</sub> S
Molecular Weight	169.2 g/mol
Appearance	-
Melting Point	64.5°C
Boiling Point	264.7±23.0 °C (Predicted)
Density	1.2628 g/cm <sup>3</sup>
Refractive Index	1.6246 (estimate)
Storage Temperature	Room Temperature, Sealed in dry conditions
Sensitivity	Stench

## Chemical Synthesis and Reactivity

The synthesis of **2-Nitrothioanisole** is typically achieved through a nucleophilic aromatic substitution reaction. The electron-withdrawing nature of the ortho-nitro group activates the benzene ring, facilitating the displacement of a leaving group by a sulfur nucleophile.

## General Reactivity

The chemical behavior of **2-Nitrothioanisole** is primarily influenced by its two functional groups:

- Nitro Group (-NO<sub>2</sub>):** This strong electron-withdrawing group deactivates the aromatic ring towards electrophilic substitution but activates it for nucleophilic aromatic substitution. The nitro group itself can be reduced to an amino group, which is a common transformation in the synthesis of various pharmaceutical and chemical intermediates.
- Methylthio Group (-SCH<sub>3</sub>):** The sulfur atom is nucleophilic and can be oxidized to form sulfoxides and sulfones, thereby modulating the electronic properties and biological activity of the molecule.

The ortho-positioning of these groups can lead to unique reactivity and potential for intramolecular interactions.

## Experimental Protocols

While a specific, detailed protocol for the synthesis of **2-Nitrothioanisole** is not readily available in the searched literature, a general and plausible method can be inferred from the synthesis of analogous compounds, such as its para-isomer and related thioethers.<sup>[1]</sup>

### Synthesis of 2-Nitrothioanisole via Nucleophilic Aromatic Substitution

This protocol describes a general method for the synthesis of **2-Nitrothioanisole** from 1-chloro-2-nitrobenzene and a methylthiolate source.

Materials:

- 1-Chloro-2-nitrobenzene
- Sodium thiomethoxide (or sodium methanethiolate)
- Anhydrous polar aprotic solvent (e.g., Dimethylformamide - DMF, or Dimethyl sulfoxide - DMSO)
- Deionized water
- Organic solvent for extraction (e.g., ethyl acetate)
- Brine (saturated NaCl solution)
- Anhydrous sodium sulfate or magnesium sulfate

Procedure:

- **Reaction Setup:** In a round-bottom flask equipped with a magnetic stirrer and under an inert atmosphere (e.g., nitrogen or argon), dissolve 1-chloro-2-nitrobenzene (1 equivalent) in the chosen anhydrous polar aprotic solvent.

- **Nucleophile Addition:** Add sodium thiomethoxide (1.1 equivalents) to the solution. The reaction can be run at room temperature or with gentle heating to facilitate the reaction.
- **Reaction Monitoring:** The progress of the reaction should be monitored by a suitable technique, such as Thin Layer Chromatography (TLC), until the starting material is consumed.
- **Work-up:** Once the reaction is complete, cool the mixture to room temperature and pour it into deionized water.
- **Extraction:** Extract the aqueous mixture with an organic solvent like ethyl acetate.
- **Washing:** Wash the combined organic layers with water and then with brine to remove any remaining impurities.
- **Drying and Concentration:** Dry the organic layer over an anhydrous drying agent (e.g., sodium sulfate), filter, and concentrate the solvent under reduced pressure to obtain the crude product.
- **Purification:** The crude **2-Nitrothioanisole** can be further purified by techniques such as column chromatography on silica gel or recrystallization to yield the final product.

## Spectroscopic Characterization

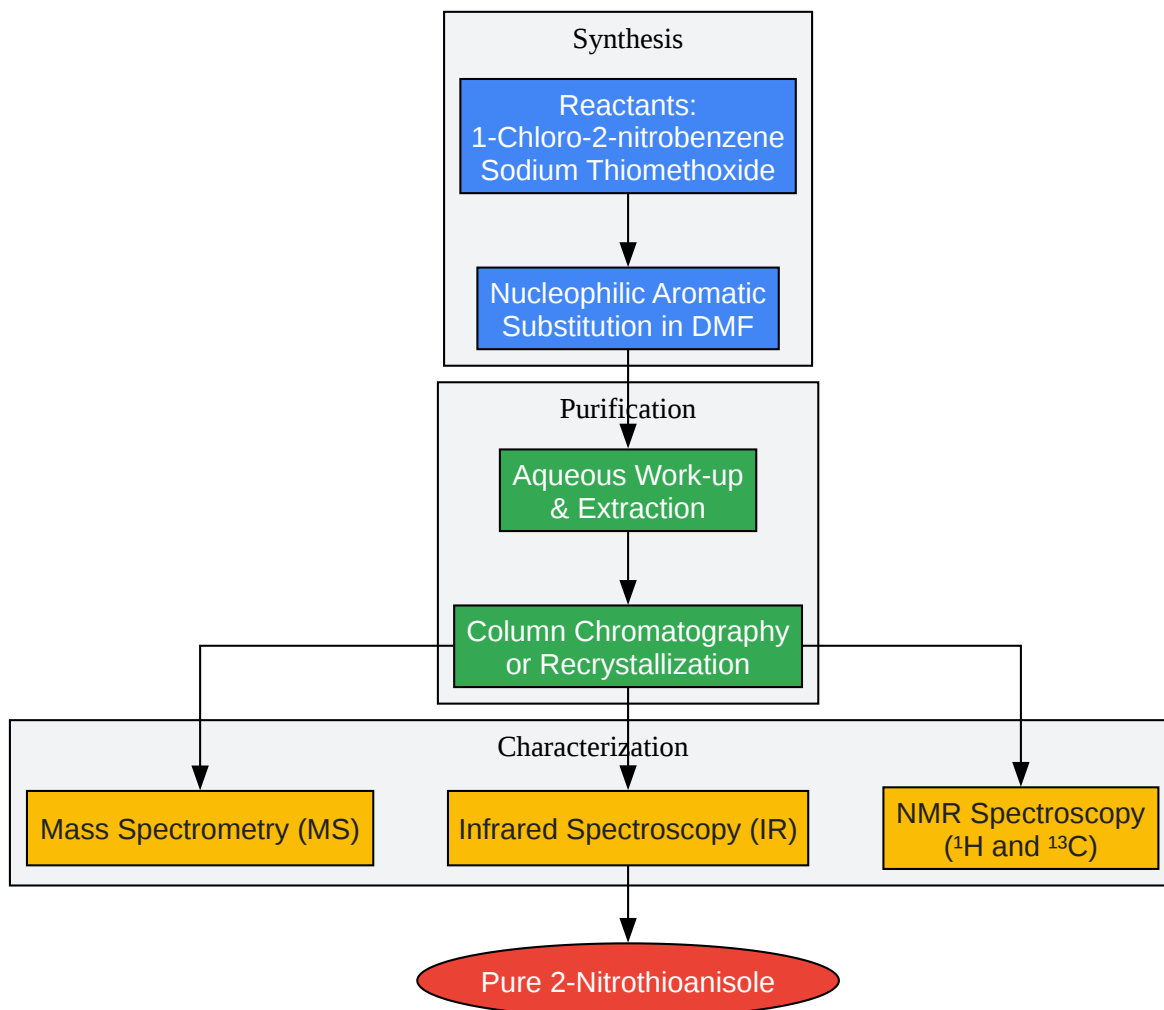
The structure of the synthesized **2-Nitrothioanisole** can be confirmed by various spectroscopic methods.

- **Mass Spectrometry (MS):** Electron ionization mass spectrometry (EI-MS) is expected to show a molecular ion peak ( $M^+$ ) at  $m/z = 169$ , corresponding to the molecular weight of the compound.
- **Infrared (IR) Spectroscopy:** The IR spectrum will exhibit characteristic absorption bands for the functional groups present. Strong asymmetric and symmetric stretching vibrations for the nitro group are expected around  $1520\text{ cm}^{-1}$  and  $1350\text{ cm}^{-1}$ , respectively.
- **Nuclear Magnetic Resonance (NMR) Spectroscopy:**

- $^1\text{H}$  NMR: The spectrum will show characteristic signals for the aromatic protons and the methyl protons of the thioether group.
- $^{13}\text{C}$  NMR: The spectrum will display distinct signals for the aromatic carbons and the methyl carbon.

## Logical Workflow for Synthesis and Characterization

The following diagram illustrates a logical workflow for the synthesis and subsequent characterization of **2-Nitrothioanisole**.



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## References

- 1. EP2981520B1 - New process for the synthesis of 1-(2-((2,4-dimethylphenyl)thio)phenyl)piperazine - Google Patents [patents.google.com]
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